Urea, (o-bromobenzoyl)-
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Overview
Description
Urea, (o-bromobenzoyl)-: is a compound that belongs to the class of N-acyl ureas. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-helminthic, analgesic, larvicidal, and anti-fungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with DCC and 4-bromobenzoic acid: One common method for synthesizing Urea, (o-bromobenzoyl)- involves the reaction of N,N′-dicyclohexylcarbodiimide (DCC) with 4-bromobenzoic acid.
Microwave-Assisted Synthesis: Another method involves the use of microwaves and solvent-free conditions to synthesize N-acyl urea derivatives.
Industrial Production Methods:
Industrial production methods for Urea, (o-bromobenzoyl)- often involve scalable and environmentally friendly processes. For example, the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Urea, (o-bromobenzoyl)- can undergo substitution reactions, particularly in the presence of aryl/heteroaryl boronic acids.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Suzuki Cross-Coupling: This reaction typically involves palladium catalysts and aryl/heteroaryl boronic acids.
Nucleophilic Addition: Potassium isocyanate and amines are commonly used in water as the reaction medium.
Major Products:
Arylated Acyl Urea Derivatives: These are often the products of Suzuki cross-coupling reactions involving Urea, (o-bromobenzoyl)-.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Urea, (o-bromobenzoyl)- is used as an intermediate in the synthesis of various complex organic molecules.
Biology and Medicine:
Pharmaceutical Applications: Due to its biological activities, Urea, (o-bromobenzoyl)- is explored for potential pharmaceutical applications, including anti-inflammatory and analgesic properties.
Industry:
Mechanism of Action
The mechanism of action for Urea, (o-bromobenzoyl)- involves its interaction with various molecular targets. For instance, it can act as a hydrogen-bond donor, facilitating interactions with other molecules . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: This compound is similar in structure and is synthesized using similar methods.
N-acyl Ureas: These compounds share the N-acyl urea core structure and exhibit similar biological activities.
Uniqueness:
This structural feature distinguishes it from other N-acyl ureas and contributes to its specific properties and uses .
Properties
CAS No. |
90050-47-8 |
---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
YMLPBGILPYOYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)Br |
Origin of Product |
United States |
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